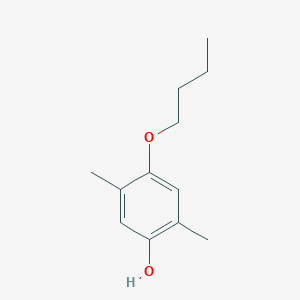

4-Butoxy-2,5-dimethylphenol

Description

Significance of Phenols and their Alkyl Ethers in Contemporary Chemical Research

Phenols and their alkyl ether derivatives are significant scaffolds that recur in both nature and a wide array of synthetic molecules, including many pharmaceuticals approved by the U.S. FDA. acs.orgnih.gov The phenolic hydroxyl group is a key feature, as its hydrogen atom is weakly acidic due to the stabilizing influence of the aromatic ring. ajrconline.org This group is central to the well-documented antioxidant activity of many phenolic compounds, which can scavenge harmful free radicals by donating a hydrogen atom, a mechanism crucial for protecting biological systems and industrial materials from oxidative damage. nih.govresearchgate.net

Phenolic ethers, where the hydrogen of the hydroxyl group is replaced by an alkyl chain, retain some characteristics of the parent phenol (B47542) but with modified physical and chemical properties. escholarship.org This structural modification is often employed in pharmaceutical design to create substituents that can accept hydrogen bonds but not donate them, which can be a favorable trait for oral medications. escholarship.org The conversion of a phenol to a phenolic ether alters its polarity, solubility, and reactivity, making these derivatives versatile intermediates in organic synthesis and components in materials science. chemeo.com Their applications are widespread, from agrochemicals and plastics to dyes and drugs like aspirin. smolecule.com

Structural Characteristics and Chemical Importance of Butoxy Moieties

A butoxy group is a four-carbon alkyl ether substituent (-O-(CH₂)₃CH₃). The inclusion of a butoxy moiety in a molecule generally increases its lipophilicity (oil-solubility) and hydrophobicity (water-repellence) compared to a simpler methoxy (B1213986) or ethoxy group. This characteristic is due to the nonpolar nature of the butyl chain.

The butoxy group's influence on a molecule's properties makes it a valuable addition in various chemical applications. For instance, it is used as a solvent and as a coupling agent to merge resins and dyes in water-based printing inks. nih.gov In chemical synthesis, the butoxy group can serve as a precursor for other functional groups. researchgate.net In the context of phenolic compounds, the addition of a butoxy group can enhance solubility in nonpolar media and influence the electronic properties of the aromatic ring, which in turn affects the reactivity of the compound, for instance, in its role as an antioxidant. nih.gov

Contextual Placement of 4-Butoxy-2,5-dimethylphenol within Substituted Phenolic Compounds

Substituted phenols are a broad class of compounds where the basic phenol structure is modified with one or more additional functional groups on the aromatic ring. ajrconline.org The nature and position of these substituents dramatically influence the compound's chemical and physical properties. scirp.org this compound is a member of this class and can be described more specifically as a dialkyl-substituted phenolic ether.

Its structure features:

A phenol core.

Two methyl groups at positions 2 and 5.

A butoxy ether group at position 4, para to the hydroxyl group.

The presence of alkyl groups (in this case, methyl) at both positions ortho to the hydroxyl group (positions 2 and 6) would classify it as a "hindered phenol." While this compound has a methyl group at position 2, the substituent at position 6 is a hydrogen. Nonetheless, the substitution pattern, particularly the alkyl groups near the hydroxyl function, is significant for its chemical behavior. Hindered phenols are well-known for their efficacy as antioxidants because the bulky groups near the hydroxyl moiety can stabilize the resulting radical formed during the scavenging process and sterically prevent further unwanted reactions. google.com

Research Findings on this compound

While not as extensively studied as some other phenolic compounds, research has identified specific synthesis routes and applications for this compound.

Chemical Properties and Synthesis

The known physicochemical properties of this compound are summarized in the table below. For context, the properties of its parent phenol, 2,5-dimethylphenol (B165462), are also included.

| Property | This compound | 2,5-Dimethylphenol (Parent Compound) |

| Molecular Formula | C₁₂H₁₈O₂ | C₈H₁₀O sigmaaldrich.com |

| Molecular Weight | 194.27 g/mol | 122.16 g/mol sigmaaldrich.com |

| Melting Point | 43°C - 45°C prepchem.com | 75°C sigmaaldrich.com |

| Boiling Point | Not available | 212°C sigmaaldrich.com |

| Appearance | Solid | Crystals sigmaaldrich.com |

| SMILES String | CCCCOC1=CC(C)=C(O)C=C1C google.com | Oc1c(ccc(c1)C)C sigmaaldrich.com |

| InChIKey | NAKXPHCYMUYOAC-UHFFFAOYSA-N google.com | NKTOLZVEWDHZMU-UHFFFAOYSA-N sigmaaldrich.com |

A documented method for the synthesis of this compound involves the catalytic hydrogenation of 1-butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene. prepchem.com In this process, a solution of the starting material in methanol (B129727) is treated with hydrogen gas in the presence of a palladium on carbon catalyst, leading to the formation of the final product. prepchem.com

Identified Applications

The primary documented application for this compound is as a polymerization inhibitor. google.com Polymerization inhibitors are crucial additives in the chemical industry, used to prevent the spontaneous polymerization of reactive monomers during transport, storage, and processing. nih.gov Phenolic compounds, particularly hindered phenols, are effective in this role because they can quench the free radicals that initiate unwanted polymerization chain reactions. nih.govresearchgate.net A Chinese patent explicitly lists this compound as a component in a polymerization inhibitor composition. google.com

Based on its structure as a substituted phenol, it is also likely to possess antioxidant properties. The phenolic hydroxyl group is the key functional group for radical scavenging, which is the basis for antioxidant action. nih.gov This activity is fundamental to the function of polymerization inhibitors and also suggests potential utility in stabilizing other materials prone to oxidative degradation, such as plastics, rubbers, and oils. google.com

Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-butoxy-2,5-dimethylphenol |

InChI |

InChI=1S/C12H18O2/c1-4-5-6-14-12-8-9(2)11(13)7-10(12)3/h7-8,13H,4-6H2,1-3H3 |

InChI Key |

NAKXPHCYMUYOAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butoxy 2,5 Dimethylphenol

Direct Synthesis Approaches to 4-Butoxy-2,5-dimethylphenol

Direct synthesis focuses on constructing the target molecule in one or two key steps from advanced intermediates or readily available phenols. These methods include protective group strategies followed by cleavage, or direct alkylation of the phenolic hydroxyl group.

Catalytic Hydrogenolysis of Precursor Molecules (e.g., 1-Butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene)

A viable, albeit indirect, route to this compound involves the deprotection of a precursor molecule where the phenolic hydroxyl group is masked with a benzyl (B1604629) ether (phenylmethoxy) protecting group. This strategy is particularly useful when other functional groups in the molecule are sensitive to the conditions required for direct O-alkylation.

The synthesis begins with the O-alkylation of 2,5-dimethyl-4-(phenylmethoxy)phenol with a butyl halide, such as butyl bromide, to form the precursor, 1-Butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene. This reaction is typically carried out in the presence of a weak base like potassium carbonate in a polar aprotic solvent.

The crucial step is the subsequent removal of the benzyl protecting group via catalytic hydrogenolysis. This reaction involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The process, known as debenzylation, is typically performed under mild temperature and pressure conditions and is highly selective, yielding the desired this compound and toluene (B28343) as a byproduct.

The general mechanism involves the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst, leading to the cleavage of the C–O bond and formation of the final phenol (B47542) product.

O-Alkylation Reactions of 2,5-Dimethylphenol (B165462)

The most direct and common method for synthesizing this compound is the O-alkylation of 2,5-dimethylphenol. This classic transformation, a variant of the Williamson ether synthesis, involves the reaction of the corresponding phenoxide ion with an appropriate butylating agent.

The Williamson ether synthesis is a cornerstone of ether formation. In this method, 2,5-dimethylphenol is first treated with a base to generate the more nucleophilic 2,5-dimethylphenoxide ion. Common bases for this deprotonation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH).

The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a butyl halide, such as butyl bromide or butyl iodide, in a nucleophilic substitution (SN2) reaction. The reactivity of the halide follows the trend I > Br > Cl. The reaction is typically conducted in a polar aprotic solvent like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which facilitates the SN2 mechanism.

Table 1: Reaction Conditions for Etherification with Butyl Bromide

An alternative to alkyl halides, alkyl tosylates serve as excellent electrophiles for O-alkylation. The tosylate group (p-toluenesulfonate) is an outstanding leaving group due to the resonance stabilization of its anionic form, making the attached alkyl group highly susceptible to nucleophilic attack.

In this approach, butyl tosylate, prepared from the reaction of butanol with p-toluenesulfonyl chloride in the presence of a base like pyridine, is used as the alkylating agent. The 2,5-dimethylphenoxide ion, generated as described previously, attacks the butyl group of butyl tosylate, displacing the tosylate leaving group and forming the desired ether product via an SN2 mechanism. This method is often preferred when the corresponding alkyl halide is less reactive or prone to side reactions.

The efficiency of the O-alkylation of 2,5-dimethylphenol can be significantly influenced by several factors. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions. Protic solvents such as water or ethanol (B145695) should be avoided as they can solvate the nucleophilic phenoxide, reducing its reactivity.

The selection of the base also plays a crucial role. While strong bases like NaH ensure complete conversion of the phenol to the phenoxide, weaker bases like K₂CO₃ are often sufficient and offer milder reaction conditions. The reaction temperature can be adjusted to control the reaction rate, with heating often employed to drive the reaction to completion, especially with less reactive alkylating agents like butyl chloride.

A key consideration in the alkylation of phenols is the competition between O-alkylation and C-alkylation, where the alkyl group attaches to the aromatic ring. O-alkylation is generally favored under kinetic control (lower temperatures) and in polar aprotic solvents. In contrast, C-alkylation can become more prominent under thermodynamic control (higher temperatures) or in non-polar solvents.

Synthetic Strategies for Related Butoxy-Substituted Phenols and Dimethylphenols

The synthetic principles applied to this compound are broadly applicable to a range of related structures. The synthesis of various butoxy-substituted phenols often starts from dihydroxybenzene isomers. For instance, 4-butoxyphenol (B117773) can be synthesized from hydroquinone (B1673460), and 3-butoxyphenol (B99933) can be prepared from resorcinol, typically through a selective mono-alkylation reaction using a butyl halide in the presence of a base.

The starting material, 2,5-dimethylphenol, is one of six isomers of xylenol. These isomers are traditionally extracted from coal tar, which serves as a primary industrial source. The specific substitution pattern of the dimethylphenol starting material dictates the final structure of the resulting butoxy-dimethylphenol product, allowing for the synthesis of various isomers through the same O-alkylation methodologies.

Table 2: Overview of Synthetic Approaches

Introduction of Butoxy Groups into Aromatic Scaffolds (e.g., from Hydroxybenzoic Acid)

The introduction of a butoxy group onto an aromatic ring is a common transformation in organic synthesis, typically achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a widely employed and versatile method for this purpose. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of a starting material like p-hydroxybenzoic acid, the phenolic hydroxyl group is more acidic than the carboxylic acid proton under non-aqueous conditions with a suitable base. However, for selective O-alkylation of the phenolic hydroxyl, the carboxylic acid group typically requires protection, for instance, by converting it to an ester.

A general sequence for the introduction of a butoxy group starting from a phenolic compound is outlined below:

Deprotonation: The phenolic hydroxyl group is deprotonated using a base to form a more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

Nucleophilic Attack: The resulting phenoxide then undergoes an Sₙ2 reaction with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to form the butoxy-aromatic compound.

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides like 1-bromobutane. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway.

| Reaction Step | Reagents and Conditions | Purpose |

| Protection (if necessary) | e.g., Methanol (B129727)/H₂SO₄ | To convert a carboxylic acid to a methyl ester, preventing interference with the subsequent ether synthesis. |

| Deprotonation | NaH, K₂CO₃, or NaOH in a suitable solvent (e.g., DMF, Acetone) | To generate the nucleophilic phenoxide ion. |

| Alkylation | 1-Bromobutane or 1-Iodobutane | To introduce the butyl group via an Sₙ2 reaction, forming the ether linkage. |

| Deprotection (if necessary) | e.g., Hydrolysis with NaOH followed by acidification | To revert the ester back to a carboxylic acid. |

While direct O-alkylation of hydroquinone with longer-chain alkyl halides can lead to a mixture of mono- and di-alkylated products, strategic use of protecting groups can favor the formation of the desired mono-ether. For instance, one of the hydroxyl groups of hydroquinone can be protected, the other alkylated, and then the protecting group can be removed.

Derivatization of 2,5-Dimethylphenol and its Isomers

A more direct approach to the synthesis of this compound involves the derivatization of a pre-existing 2,5-dimethylphenol structure. A key precursor for this route is 2,5-dimethylhydroquinone (B1143364) (also known as 2,5-dimethylbenzene-1,4-diol), which possesses hydroxyl groups at the 1 and 4 positions.

The synthesis can proceed via a selective alkylation of one of the hydroxyl groups. Given the symmetrical nature of 2,5-dimethylhydroquinone, mono-alkylation will yield the desired 4-alkoxy-2,5-dimethylphenol.

A representative synthesis is the reaction of a 2,5-dimethylphenol derivative with a butyl halide in the presence of a base. For example, the synthesis of 1-Butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene, a closely related structure, involves the reaction of 2,5-dimethyl-4-(phenylmethoxy)phenol with butyl bromide and anhydrous potassium carbonate in acetonitrile. This reaction is carried out at reflux for an extended period. A similar strategy can be applied to 2,5-dimethylhydroquinone, although controlling the degree of alkylation to favor the mono-butoxy product would be a key consideration.

| Starting Material | Reagents | Conditions | Product |

| 2,5-Dimethylhydroquinone | 1-Bromobutane, K₂CO₃ | Acetonitrile, Reflux | This compound (and 1,4-Dibutoxy-2,5-dimethylbenzene as a byproduct) |

To optimize the yield of the mono-alkylation product, the stoichiometry of the reagents can be carefully controlled, for instance, by using a limited amount of the alkylating agent.

Multi-step Synthetic Sequences for Complex Butoxy-Phenolic Architectures

The synthesis of more complex molecules that incorporate the this compound moiety necessitates multi-step synthetic sequences. These sequences allow for the controlled introduction of various functional groups and the construction of more elaborate molecular frameworks. The design of such a synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials.

A plausible multi-step synthesis for a complex butoxy-phenolic architecture could involve the following general steps:

Formation of the Aromatic Core: The synthesis might begin with the construction of the substituted benzene (B151609) ring. For instance, a Friedel-Crafts alkylation or acylation could be used to introduce the methyl groups onto a simpler phenolic precursor.

Introduction of Hydroxyl Groups: If not already present, hydroxyl groups can be introduced onto the aromatic ring through various methods, such as the hydrolysis of a diazonium salt or the oxidation of an organoborane compound.

Selective Protection and Alkylation: To achieve regioselective introduction of the butoxy group in a polyhydroxylated phenol, a protection-alkylation-deprotection strategy is often employed. One or more hydroxyl groups are temporarily blocked with protecting groups, leaving the desired hydroxyl group free to be alkylated with a butyl halide.

Further Functionalization: Once the this compound core is assembled, further reactions can be carried out on other parts of the molecule to build up the final complex architecture. This could include coupling reactions, further substitutions on the aromatic ring, or modifications of other functional groups present in the molecule.

An illustrative, though generalized, multi-step pathway is presented in the table below:

| Step | Transformation | Typical Reagents and Conditions |

| 1 | Formation of 2,5-dimethylphenol from p-xylene | Sulfonation followed by alkali fusion |

| 2 | Introduction of a second hydroxyl group at the para-position | e.g., Oxidation |

| 3 | Mono-alkylation of the resulting hydroquinone | Butyl bromide, base (e.g., K₂CO₃) in a polar aprotic solvent |

| 4 | Further derivatization of the phenolic hydroxyl or aromatic ring | Various, depending on the desired final product |

The specific reagents and conditions for each step would need to be carefully selected to ensure compatibility with the other functional groups present in the molecule and to maximize the yield of the desired product at each stage.

Chemical Reactivity and Mechanistic Investigations of 4 Butoxy 2,5 Dimethylphenol and Structural Analogues

Oxidative Reaction Pathways

The antioxidant activity of phenolic compounds, including 4-Butoxy-2,5-dimethylphenol and its structural analogues, is primarily attributed to their ability to interrupt oxidative chain reactions. This is achieved through various mechanisms, predominantly involving the scavenging of free radicals. The specific pathways and efficiency are dictated by the molecular structure, including the nature and position of substituents on the aromatic ring.

Phenolic compounds are effective free-radical scavengers due to their ability to donate a hydrogen atom from their hydroxyl group, leading to the formation of a relatively stable phenoxy radical. scienceopen.com The substituents on the phenolic ring play a crucial role in modulating this activity.

The principal mechanism by which phenolic antioxidants neutralize free radicals is Hydrogen Atom Transfer (HAT). scripps.edumdpi.com In this process, the phenolic compound (ArOH) donates the hydrogen atom from its hydroxyl (-OH) group to a free radical (R•), effectively quenching the radical and terminating the oxidative chain reaction.

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. scienceopen.com A lower BDE facilitates easier hydrogen donation. The structure of this compound, with electron-donating alkyl (methyl) and alkoxy (butoxy) groups, is expected to lower the O-H BDE compared to unsubstituted phenol (B47542). Electron-donating groups increase the electron density on the aromatic ring, which stabilizes the resulting phenoxy radical and weakens the O-H bond, thereby enhancing the rate of hydrogen atom donation.

Table 1: Bond Dissociation Enthalpy (BDE) of Phenolic O-H Bond in Selected Phenols Note: This table presents typical values for structural analogues to illustrate substituent effects. Specific experimental values for this compound are not readily available.

| Compound | BDE (kcal/mol) in Benzene (B151609) |

|---|---|

| Phenol | 89 canada.ca |

| p-Cresol | ~88 |

Upon donating a hydrogen atom, this compound is converted into a phenoxy radical. The effectiveness of a phenolic antioxidant is critically dependent on the stability of this newly formed radical. scienceopen.com A stable phenoxy radical is less likely to initiate new oxidation chains, thus acting as a true chain-breaking antioxidant.

The stability of the 4-butoxy-2,5-dimethylphenoxy radical is enhanced by two primary factors:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the π-system of the aromatic ring.

Substituent Effects: The methyl groups at the ortho (position 2) and meta (position 5) positions, along with the butoxy group at the para (position 4) position, contribute to stabilization. The ortho-methyl group provides steric hindrance, which can shield the radical center from further reactions. Both methyl and butoxy groups are electron-donating, which further helps to delocalize and stabilize the radical. scienceopen.com

Lipid peroxidation is a detrimental chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes. mdpi.commdpi.com The process is initiated by a radical species that abstracts a hydrogen atom from a lipid molecule (LH), forming a lipid radical (L•). This radical reacts with oxygen to form a lipid peroxyl radical (LOO•), which then propagates the chain reaction.

L• + O₂ → LOO• LOO• + LH → LOOH + L•

Phenolic antioxidants like this compound inhibit lipid peroxidation by acting as chain-breaking antioxidants. researchgate.net They rapidly donate a hydrogen atom to the chain-carrying lipid peroxyl radicals (LOO•), forming a non-radical lipid hydroperoxide (LOOH) and the stable phenoxy radical (ArO•), thus terminating the propagation step.

LOO• + ArOH → LOOH + ArO•

The lipophilic nature of the butoxy group in this compound would likely enhance its solubility within the lipid bilayer of membranes, positioning it effectively to intercept peroxyl radicals and protect the membrane integrity.

Phenolic compounds react with different radical species through slightly varied mechanisms and at different rates.

Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive oxygen species. Due to its extreme reactivity, its reactions with phenolic compounds are typically diffusion-controlled, meaning they occur at a very high rate upon encounter. nih.gov The reaction can proceed via hydrogen atom transfer from the phenolic -OH group or by addition of the •OH radical to the aromatic ring. nih.gov

Peroxy Radicals (ROO•): Peroxy radicals are less reactive than hydroxyl radicals and are the key chain-propagating species in lipid peroxidation. mdpi.com The primary mechanism of reaction between this compound and peroxy radicals is Hydrogen Atom Transfer (HAT), as described in the inhibition of lipid peroxidation. scripps.edumdpi.com The rate of this reaction is a critical determinant of the compound's antioxidant efficacy.

Table 2: Relative Reactivity of Radicals with Phenolic Antioxidants

| Radical Species | Relative Reactivity | Primary Reaction Mechanism with Phenols |

|---|---|---|

| Hydroxyl Radical (•OH) | Very High | HAT / Radical Addition |

| Peroxyl Radical (ROO•) | Moderate | Hydrogen Atom Transfer (HAT) |

After the initial formation of the phenoxy radical, it can undergo further reactions, leading to the formation of various oxidation products. The nature of these products depends on the structure of the parent phenol and the reaction conditions.

For this compound, the resulting phenoxy radical has unpaired electron density at the oxygen atom and at the carbon atoms in the ortho and para positions of the ring. Given the substitution pattern (methyl at C2, butoxy at C4, methyl at C5), the radical has limited options for dimerization. A likely pathway involves reaction with another radical (e.g., a second phenoxy radical or a peroxy radical) or further oxidation.

One potential pathway for substituted phenols is the formation of quinone-type structures. For a phenol with an alkoxy group in the para position, oxidation can lead to the formation of a quinol or a related benzoquinone derivative. The phenoxy radical could, for instance, react with a hydroxyl radical or water, followed by further oxidation, to yield a quinone structure. The oxidation of alkyl-substituted phenols by hydroxyl radicals can also lead to ring-opening and the formation of α,β-unsaturated dicarbonyls. nih.gov

Structure-Reactivity Relationships in Phenolic Oxidation: Influence of Ortho- and Para-Substituents

Substituents that donate electron density to the aromatic ring enhance the rate of oxidation and stabilize the resulting phenoxy radical. wikipedia.orgmasterorganicchemistry.com Both alkyl groups (like the methyl groups at positions 2 and 5) and alkoxy groups (like the butoxy group at position 4) are classified as electron-donating groups (EDGs). wikipedia.org They increase the electron density of the aromatic ring through a combination of inductive effects and resonance (also known as mesomeric effects).

Inductive Effect (+I): Alkyl and alkoxy groups are less electronegative than the sp²-hybridized carbons of the benzene ring and thus inductively donate electron density, which helps to stabilize the electron-deficient radical intermediate. youtube.comlibretexts.org

Resonance/Mesomeric Effect (+M): The oxygen atom of the para-butoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. wikipedia.org This delocalization is particularly effective at increasing electron density at the ortho and para positions, which in turn stabilizes the phenoxy radical formed after hydrogen atom abstraction. uc.pt

The presence of EDGs at the ortho and para positions makes the phenol more reactive toward electrophilic attack and facilitates the abstraction of the phenolic hydrogen. mdpi.com The combined electronic effects of the ortho-methyl and para-butoxy groups in this compound lead to a lower O-H bond dissociation energy (BDE) compared to unsubstituted phenol, making it more readily oxidized. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and onto the substituents. scispace.com The methyl group at the 5-position (meta to the hydroxyl group) has a less pronounced effect on the stability of the phenoxy radical, as resonance effects are not transmitted to the meta position.

Other Reaction Mechanisms

Role in Polymerization Chemistry

Phenolic compounds, including structurally analogous molecules to this compound, can function as initiators or catalysts in the polymerization of certain thermosetting resins, most notably benzoxazines. researchgate.netresearchgate.net Benzoxazine (B1645224) monomers undergo a thermally induced cationic ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network, which is a type of phenolic resin. kpi.uacnrs.fr

The polymerization process can be initiated by cationic species. researchgate.net The acidic proton of a phenol can initiate the cationic ROP of the benzoxazine ring. mdpi.com The mechanism involves the protonation of either the nitrogen or oxygen atom of the oxazine (B8389632) ring, which destabilizes the ring and facilitates its opening to form a carbocationic intermediate. researchgate.net This intermediate then propagates the polymerization chain reaction. While this polymerization can occur thermally without any added catalyst, the presence of a phenolic compound can accelerate the curing process and lower the required polymerization temperature. researchgate.net Therefore, this compound can act as a catalyst in such systems.

The electron-donating nature of the butoxy and methyl substituents on this compound decreases its acidity compared to unsubstituted phenol. This might suggest a lower catalytic activity for initiating the cationic polymerization. However, the phenolic compound is also consumed and incorporated into the polymer network. The nucleophilicity of the phenoxide, which is enhanced by electron-donating groups, also plays a role in the reaction pathways. The specific substituents can therefore modulate the initiation rate, the propagation mechanism, and the final network structure of the resulting polybenzoxazine. mdpi.com

Participation in Atmospheric Chemical Mechanisms and VOC Degradation

Substituted phenols like this compound are classified as volatile organic compounds (VOCs) and can be released into the atmosphere from various sources. Once in the troposphere, their degradation is primarily driven by reactions with photochemically generated oxidants. researchgate.net

The principal atmospheric sink for phenols is the gas-phase reaction with the hydroxyl radical (•OH) during the daytime. copernicus.org This reaction is rapid and can proceed via two main pathways:

•OH addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This adduct can then react further, often leading to ring-opening and the formation of smaller, oxygenated organic compounds. copernicus.org

H-atom abstraction: The hydroxyl radical can abstract the hydrogen atom from the phenolic -OH group, forming a phenoxy radical and water. copernicus.org This phenoxy radical can then react with other atmospheric species like nitrogen oxides (NOx).

During nighttime, reactions with the nitrate (B79036) radical (NO₃) can become a significant degradation pathway for phenolic compounds. researchgate.netacs.org This reaction can lead to the formation of nitrophenols. researchgate.netacs.org Additionally, the butoxy and methyl substituents are also susceptible to attack by •OH radicals, which can lead to the formation of various degradation products, including aldehydes and other oxygenated species through the fragmentation of alkoxy radicals. researchgate.net Due to these rapid reactions with atmospheric oxidants, the atmospheric lifetime of this compound is expected to be short.

Functional Group Transformations on the Butoxy Moiety or Alkyl Substituents

Beyond the reactions involving the phenolic hydroxyl group and the aromatic ring, the substituents on this compound can undergo specific chemical transformations.

The butoxy group is an ether linkage. Aryl alkyl ethers are generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl carbon. In the case of this compound, this cleavage would yield 2,5-dimethylhydroquinone (B1143364) and a butyl halide. Diaryl ethers, in contrast, are much more resistant to acid cleavage. libretexts.org

The methyl groups attached to the aromatic ring are benzylic and can be oxidized under certain conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize benzylic carbons to carboxylic acids, provided they have at least one benzylic hydrogen. msu.edu However, such harsh conditions would also readily oxidize the phenol group itself, likely leading to the formation of quinones or ring degradation. chemistrysteps.combritannica.com More selective oxidation of a methyl group to an aldehyde can sometimes be achieved with specific reagents like cerium(IV) ammonium (B1175870) nitrate, although protecting the highly reactive phenol group would likely be necessary. thieme-connect.de

Advanced Characterization Techniques for 4 Butoxy 2,5 Dimethylphenol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of organic compounds, enabling the unambiguous determination of their structure. Each method probes different aspects of the molecule's properties, and together they provide a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Butoxy-2,5-dimethylphenol would exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons are deshielded and appear downfield, while the aliphatic protons of the butoxy group appear upfield.

Aromatic Protons: Two singlets are expected in the aromatic region (typically 6.5-7.0 ppm) for the two non-equivalent protons on the benzene (B151609) ring.

Phenolic Hydroxyl Proton: A broad singlet for the -OH proton, whose chemical shift is concentration and solvent-dependent, typically appears between 4.0 and 7.0 ppm.

Butoxy Group Protons: The protons of the butoxy group will show characteristic multiplets. The -OCH₂- protons, being adjacent to the oxygen atom, are the most deshielded of this group.

Methyl Protons: Two sharp singlets for the two non-equivalent methyl groups attached to the aromatic ring will be observed in the upfield region (typically 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. youtube.com A typical ¹³C NMR spectrum is acquired over a wider chemical shift range (0-220 ppm) compared to ¹H NMR. youtube.com

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atom bonded to the hydroxyl group (C-OH) and the carbon bonded to the butoxy group (C-O-CH₂) appearing furthest downfield in the aromatic region due to the deshielding effect of the oxygen atoms.

Butoxy Group Carbons: Four signals corresponding to the four different carbon atoms of the n-butyl group will be observed.

Methyl Carbons: Two signals for the two methyl carbons attached to the ring will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure-property relationships and data from similar compounds like 2,5-dimethylphenol (B165462) and butoxybenzene.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ar-H (position 3) | ~6.6 | Singlet | ~116 |

| Ar-H (position 6) | ~6.8 | Singlet | ~117 |

| -OH | 4.5-5.5 | Broad Singlet | - |

| Ar-CH₃ (position 2) | ~2.2 | Singlet | ~16 |

| Ar-CH₃ (position 5) | ~2.1 | Singlet | ~21 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~3.9 | Triplet | ~68 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.7 | Multiplet | ~31 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.5 | Multiplet | ~19 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | ~14 |

| Ar-C-OH (C1) | - | - | ~152 |

| Ar-C-CH₃ (C2) | - | - | ~124 |

| Ar-C-H (C3) | - | - | ~116 |

| Ar-C-O- (C4) | - | - | ~150 |

| Ar-C-CH₃ (C5) | - | - | ~130 |

| Ar-C-H (C6) | - | - | ~117 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and butoxy groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretches: Two distinct C-O stretching bands are expected. The aromatic C-O stretch of the phenol (B47542) appears around 1200-1260 cm⁻¹, and the aliphatic C-O stretch of the ether appears as a strong band around 1050-1150 cm⁻¹.

C-H Bends: Aromatic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound Data is based on typical frequency ranges for the specified functional groups found in similar phenolic and ether compounds. msu.edunih.govnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

| Aromatic C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| Aliphatic C-O Stretch (Ether) | 1050 - 1150 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 800 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Phenolic compounds are well-suited for analysis by UV-Vis methods due to the ability of the phenolic ring to absorb UV light. researchgate.net The benzene ring in this compound is the primary chromophore. The hydroxyl, butoxy, and methyl substituents act as auxochromes, which can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. Phenols typically exhibit an intense absorption band around 280 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent Values are estimated based on the typical absorption of substituted phenols. researchgate.netdocbrown.infonist.gov

| Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~280 - 285 | Ethanol (B145695) or Methanol (B129727) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (Molecular Weight: 194.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 194. Aromatic ethers produce prominent molecular ions due to the stability of the benzene ring. blogspot.com The major fragmentation pathways would involve cleavages around the ether linkage. blogspot.compearson.com

Alpha-Cleavage: Cleavage of the C-O bond of the ether can lead to the loss of the butoxy radical or the butyl cation.

Beta-Cleavage: The most significant fragmentation for aromatic ethers often occurs at the bond beta to the aromatic ring, which in this case is the cleavage between the first and second carbon of the butyl chain, accompanied by a hydrogen rearrangement. blogspot.com This would result in a fragment corresponding to the protonated 2,5-dimethylphenol.

Loss of Alkene: A common fragmentation pathway for ethers is the loss of an alkene (butene in this case) through a McLafferty-type rearrangement, if sterically possible, or other rearrangements, leading to a radical cation of 2,5-dimethylphenol at m/z 122.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 122 | [M - C₄H₈]⁺˙ | Loss of butene via rearrangement |

| 107 | [C₇H₇O]⁺ | Loss of a methyl group from the m/z 122 fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ethernet.edu.et Phenolic compounds, including this compound, can be oxidized to form relatively stable phenoxyl radicals. ESR spectroscopy is the most direct and powerful method for detecting and characterizing these radical species. hsc.edunih.gov

When this compound is oxidized (e.g., chemically or enzymatically), it can form the corresponding 4-butoxy-2,5-dimethylphenoxyl radical. The ESR spectrum of this radical would provide information on its electronic structure.

g-factor: The position of the ESR signal is determined by the g-factor, which is a characteristic property of the radical. For phenoxyl radicals, the g-tensor anisotropy, which can be resolved in frozen solutions, provides information about the distribution of the unpaired electron, with a significant contribution from the spin density on the oxygen atom. tandfonline.com

Hyperfine Coupling: The unpaired electron can interact with magnetic nuclei (like ¹H), leading to the splitting of the ESR signal into multiple lines. This hyperfine coupling provides a map of the unpaired electron spin density distribution across the molecule. For the 4-butoxy-2,5-dimethylphenoxyl radical, hyperfine coupling would primarily be observed with the protons of the two methyl groups and the two aromatic ring protons.

ESR spin trapping can also be employed, where a short-lived radical reacts with a "spin trap" molecule (e.g., DMPO) to form a more stable radical adduct, which can then be readily detected and characterized by ESR. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture and are widely used to assess the purity of synthesized compounds like this compound and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of phenolic compounds. chromatographyonline.com

Mode: For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Stationary Phase: A C18 or C8 bonded silica column is typically used.

Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile or methanol would be used in an isocratic or gradient elution mode to achieve optimal separation. chromatographyonline.com

Detection: UV detection is highly effective, as the phenol ring has a strong chromophore. epa.gov A detection wavelength set near the compound's λmax (~280 nm) would provide high sensitivity. scirp.org This setup allows for the quantification of the main product and the detection of impurities or starting materials during reaction monitoring.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds.

Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl-polysiloxane) would be appropriate.

Derivatization: While the compound can be analyzed directly, derivatization of the phenolic hydroxyl group (e.g., silylation) can sometimes improve peak shape and thermal stability.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS), which provides both retention time and mass spectral data for unequivocal identification of the main peak and any impurities.

By using these chromatographic techniques, one can establish a purity profile for a synthesized batch of this compound, quantify it against a standard, and track the consumption of reactants and formation of products in real-time. scirp.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound and its derivatives. onyxipca.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing alkylphenols. mdpi.comresearchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilyl (ODS) silica (C18), is used in conjunction with a polar mobile phase. mdpi.comresearchgate.net

The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. The butoxy and dimethyl groups on the phenol ring impart significant hydrophobicity, leading to strong retention on a C18 column. The composition of the mobile phase, often a mixture of acetonitrile or methanol and water, is optimized to achieve adequate separation from impurities or other derivatives. mdpi.com Adjusting the pH of the mobile phase with additives like acetic or formic acid can be crucial for ensuring the reproducibility of retention times, especially for phenolic compounds which can ionize. onyxipca.commdpi.com

Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV-Vis detector, typically set at a wavelength around 274-279 nm where the phenol chromophore absorbs. mdpi.comepa.gov For higher sensitivity and specificity, a fluorescence detector can be employed. nih.gov

Table 1: Illustrative HPLC Parameters for Alkylphenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecylsilyl (ODS) C18, 5 µm particle size | mdpi.com |

| Mobile Phase | Acetonitrile/Water (90/10, v/v) with 0.01% Acetic Acid | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | Diode Array Detector (DAD) at 278 nm | mdpi.com |

| Injection Volume | 20 µL | mdpi.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. plantextractwholesale.com It is frequently used to monitor the progress of synthesis reactions, identify fractions from column chromatography, and perform preliminary purity assessments. phytojournal.com

For phenolic compounds, silica gel GF plates are commonly used as the stationary phase. nih.gov The choice of the mobile phase, or eluent, is critical for achieving separation. A mixture of nonpolar and polar solvents, such as toluene-acetone-formic acid, is often employed to modulate the retention factor (Rf) of the spots. nih.gov

Visualization of the separated compounds on the TLC plate is necessary as they are often colorless. plantextractwholesale.comlibretexts.org A common non-destructive method is exposure to ultraviolet (UV) light at 254 nm, under which aromatic compounds like phenols quench the fluorescence of the plate, appearing as dark spots. libretexts.orgyoutube.com For more specific and destructive visualization, various chemical staining reagents can be used. libretexts.org An iron(III) chloride (FeCl3) spray is a classic test for phenols, typically producing red, purple, or green colored spots. phytojournal.comyoutube.com Other reagents like p-anisaldehyde or permanganate (B83412) stains can also be effective, reacting with the phenol functional group to yield colored products upon heating. libretexts.org

Table 2: Common TLC Visualization Reagents for Phenolic Compounds

| Reagent | Compound Class Detected | Typical Appearance | Reference |

|---|---|---|---|

| UV Light (254 nm) | Aromatic and conjugated compounds | Dark spots on a fluorescent green background | libretexts.org |

| Iron(III) Chloride (FeCl3) | Phenols | Red, purple, or green spots | youtube.com |

| Potassium Permanganate (KMnO4) | Oxidizable groups (e.g., phenols, alkenes) | Yellow/brown spots on a purple background | libretexts.org |

| p-Anisaldehyde | Phenols, aldehydes, ketones | Various colors (e.g., pink, purple, blue) after heating | libretexts.org |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.com For this compound and its derivatives, DSC can provide critical information on phase transitions such as melting point and purity. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram, with the peak temperature corresponding to the melting point.

Furthermore, DSC is extensively used to study the kinetics of curing reactions, particularly for phenolic resins. researchgate.net When a derivative of this compound is part of a thermosetting formulation, DSC can monitor the exothermic heat generated during the cross-linking process. tainstruments.comnetzsch.com By performing scans at multiple heating rates, kinetic parameters like the activation energy (Ea) can be determined using models such as the Kissinger method. adhesion.kr The total heat evolved during the reaction, or the enthalpy of cure (ΔH), is calculated by integrating the area under the exothermic peak and is proportional to the extent of the reaction. tainstruments.comresearchgate.net This data is invaluable for optimizing processing conditions.

Table 3: Information Obtainable from DSC for Phenolic Compounds

| Parameter | DSC Event | Application | Reference |

|---|---|---|---|

| Melting Point (Tm) | Endothermic Peak | Purity assessment, identification | eucalyptus.com.br |

| Heat of Fusion (ΔHf) | Area of Endothermic Peak | Crystallinity analysis | tainstruments.com |

| Curing Temperature Range | Exothermic Peak | Processing window determination | researchgate.net |

| Enthalpy of Cure (ΔH) | Area of Exothermic Peak | Extent of reaction, cross-linking density | researchgate.net |

| Activation Energy (Ea) | Peak shift with heating rate | Reaction kinetics modeling | adhesion.kr |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. reading.ac.uk This technique is essential for evaluating the thermal stability and decomposition profile of this compound and its derivatives. The TGA curve plots the percentage of weight loss against temperature.

For phenolic compounds, TGA can identify the onset temperature of decomposition, which is a key indicator of thermal stability. eucalyptus.com.br The degradation of phenolic structures often occurs in multiple steps, which can be visualized as distinct weight loss regions in the TGA thermogram. mdpi.comncsu.edu The derivative of the TGA curve (DTG) shows the rate of mass loss and its peak indicates the temperature of the maximum decomposition rate for each step. researchgate.net Performing the analysis under different atmospheres, such as inert nitrogen or oxidative air, can provide insights into the degradation mechanism. eucalyptus.com.brmdpi.com The amount of residue remaining at the end of the experiment, known as the char yield, is also a critical parameter, particularly for materials intended for high-temperature applications. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. ijpca.orgresearchpublish.com For this compound, which is likely to be a crystalline solid at room temperature, XRD is the definitive method for elucidating its crystal structure. The technique relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. sabanciuniv.edulibretexts.org

The resulting diffraction pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). drawellanalytical.com The position and intensity of these peaks can be used to:

Identify the crystalline phase: By comparing the obtained pattern with databases. drawellanalytical.com

Determine the unit cell parameters: The shape and size of the basic repeating unit of the crystal lattice. researchpublish.com

Analyze polymorphism: Identify if the compound can exist in multiple crystalline forms, which can have different physical properties.

For a novel derivative, single-crystal XRD would be employed to solve the complete 3D structure, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding. Powder XRD is more commonly used for routine identification and phase purity analysis. libretexts.org

Microscopy Techniques (e.g., Cryo-Transmission Electron Microscopy/Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface morphology and topography of a sample. tescan-analytics.com For crystalline this compound, SEM can be used to visualize the external morphology (habit) of its crystals, such as whether they are plate-like, needle-like, or block-shaped. researchgate.netnih.gov This information can be valuable in understanding the crystallization process and how it might be affected by different solvents or additives. researchgate.net SEM provides information on crystal size, size distribution, and surface features with excellent depth of field. tescan-analytics.com

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for imaging samples in their native, hydrated state. shuimubio.comnih.gov While typically used for large biological macromolecules, its application is expanding to the analysis of small molecules, particularly when they are formulated into larger assemblies like nanoparticles, liposomes, or micelles. nih.govbohrium.comportlandpress.com If this compound or its derivatives are encapsulated or self-assembled into such structures for a specific application, cryo-TEM would be the ideal technique to visualize the size, shape, and lamellarity of these nano-assemblies directly in a vitrified (ice-embedded) solution. shuimubio.com

Research on Derivatives, Analogues, and Applications in Material Sciences for 4 Butoxy 2,5 Dimethylphenol

Synthetic Exploration of 4-Butoxy-2,5-dimethylphenol Analogues

The synthesis of analogues of this compound involves systematic modifications to its core structure, including the alkyl groups on the aromatic ring and the alkoxy chain. These explorations aim to create a diverse library of compounds for further study.

The 2,5-dimethyl arrangement on the phenol (B47542) ring is a key structural feature. Synthetic strategies allow for the introduction of various other alkyl groups at these positions to study steric and electronic effects. The synthesis of substituted phenols can be achieved through several methods, including the ipso-hydroxylation of arylboronic acids, which provides an efficient route to a wide range of sterically and electronically diverse phenols. nih.gov Another approach involves cascade reactions of 1,2-allenic ketones with β-diketones to produce highly functionalized phenols under mild conditions. chemistryviews.org

For 2,5-dialkylphenols specifically, traditional synthesis often starts from coal tar, but modern methods offer greater control and yield. chemicalbook.com For instance, a one-step conversion of hydroxypyrone and nitroalkene starting materials can yield phenols with programmable substitution at any position, allowing for complete regiochemical control. oregonstate.edu The alkylation of p-alkoxyphenols can also lead to 2,5-di-tert-alkylphenols, though this sometimes occurs as a by-product in the synthesis of mono-alkyl substituted phenols. google.com

Furthermore, halogenation of the phenolic ring can be achieved. Phenols are highly activated towards electrophilic aromatic substitution, and halogenation can occur readily, even without a Lewis acid catalyst. byjus.commlsu.ac.in By controlling reaction conditions, such as using a non-polar solvent, it is possible to achieve mono-halogenation at positions ortho or para to the hydroxyl group. mlsu.ac.in

| Synthetic Method | Description | Starting Materials | Key Features |

| ipso-Hydroxylation | Hydroxylation of arylboronic acids using an oxidant like H₂O₂. nih.gov | Arylboronic acids | Mild, green, and efficient protocol. nih.gov |

| Cascade Reaction | Reaction of 1,2-allenic ketones with β-diketones. chemistryviews.org | 1,2-Allenic ketones, β-diketones | Readily available materials, high yield and selectivity. chemistryviews.org |

| Cycloaddition Cascade | Diels-Alder/elimination/retro-Diels-Alder process. oregonstate.edu | Hydroxypyrone, nitroalkenes | Complete regiochemical control over substitution. oregonstate.edu |

| Electrophilic Halogenation | Direct reaction of the phenol with a halogenating agent (e.g., Br₂). mlsu.ac.in | Phenol, Bromine | Can be controlled to produce mono- or poly-substituted products. mlsu.ac.in |

Modifying the butoxy chain at the C-4 position is another key strategy for creating analogues. This can involve altering the chain length, introducing branching, or incorporating unsaturation (e.g., double or triple bonds). A common method for attaching such chains is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. While effective for simple chains, more complex syntheses may be required for elaborate modifications. learncbse.in

For example, a series of 4-alkynyloxy phenyl derivatives have been synthesized, demonstrating the feasibility of introducing unsaturated moieties into the alkoxy chain. nih.gov The synthesis of various 4-alkoxyphenols can also be achieved starting from 4-hydroxybenzaldehyde, which undergoes O-alkylation, followed by a Baeyer-Villiger oxidation and hydrolysis to yield the desired product. researchgate.net This multi-step process allows for the introduction of a wide variety of alkoxy groups. researchgate.net These modifications can significantly impact the molecule's physical properties, such as lipophilicity and steric bulk, which in turn influences its chemical reactivity and potential applications.

The 4-alkoxy-2,5-dialkylphenol scaffold can be incorporated into larger, more complex molecular structures to create hybrid molecules with novel properties.

Heterocyclic Systems: Phenolic compounds are valuable precursors for the synthesis of various heterocyclic systems. For instance, hindered phenols like those derived from 3,5-di-tert-butyl-4-hydroxybenzoic acid have been used to synthesize new 2,5-di-substituted 1,3,4-oxadiazoles. nih.gov These hybrid molecules combine the properties of the phenolic antioxidant moiety with the chemical and electronic characteristics of the oxadiazole ring. nih.gov Similarly, phenolic structures can be integrated into benzofurans and other heterocyclic frameworks. chemistryviews.org

Polymeric Scaffolds: In material science, incorporating phenolic units into polymeric structures is a strategy to impart specific functionalities. Polymeric scaffolds are crucial in tissue engineering as they can mimic the extracellular matrix. nih.gov Functionalization of these polymers through chemical modification can enhance their properties. nih.gov Phenolic compounds, known for their antioxidant activity, can be polymerized or grafted onto polymer backbones. mdpi.com This can create materials with built-in stabilization against oxidative degradation. The resulting polymeric materials can be fabricated into various forms, such as fibrous scaffolds via electrospinning, to create functional materials for applications in tissue engineering and beyond. nih.gov

Structure-Activity Relationships in Derivative Series concerning Chemical Reactivity

The chemical reactivity of this compound and its analogues is largely dictated by the phenolic hydroxyl group and the substitution pattern on the aromatic ring. The hydroxyl group makes the ring highly susceptible to electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org Since the para position is blocked by the butoxy group, electrophilic attack would primarily occur at the positions ortho to the hydroxyl group (C-3 and C-6).

The reactivity of the phenolic hydrogen is central to the antioxidant properties of these molecules. Phenolic antioxidants function by donating this hydrogen atom to free radicals, thereby terminating radical chain reactions. mdpi.comoup.com The ease of this hydrogen atom transfer (HAT) is influenced by the bond dissociation energy (BDE) of the O-H bond. Electron-donating groups on the ring, such as the alkyl and alkoxy substituents in this compound, increase the electron density on the ring and can stabilize the resulting phenoxyl radical through resonance, thus lowering the O-H BDE and enhancing antioxidant activity. nih.govnih.gov

A summary of how structural features affect reactivity is presented below:

| Structural Modification | Effect on Chemical Reactivity | Example of Influence |

| Alkyl groups at C-2 and C-5 | Increase steric hindrance around the hydroxyl group and the phenoxyl radical. They are also electron-donating. | Steric hindrance can improve the stability of the phenoxyl radical, preventing it from participating in unwanted side reactions. This is a key feature of "hindered" phenolic antioxidants. mdpi.com |

| Alkoxy group at C-4 | Strong electron-donating group that activates the ring towards electrophilic substitution and stabilizes the phenoxyl radical. mdpi.com | The p-methoxy group is highly activating for the abstraction of the phenolic hydrogen, which can influence the rate of reaction with radicals. mdpi.com |

| Modifications to the butoxy chain | Alters physical properties like solubility and lipophilicity. Can introduce new reactive sites. | Introducing unsaturation (e.g., an alkyne) provides a site for further chemical reactions, such as click chemistry, for tethering the molecule to other structures. nih.gov |

| Incorporation into heterocycles | The electronic properties of the heterocycle can modulate the electron density of the phenolic ring, affecting its antioxidant potential. | The electron-accepting nature of a 1,3,4-oxadiazole ring can influence the radical scavenging ability of the attached phenolic moiety. nih.govnih.gov |

Potential Roles in Polymer Stabilization and Material Science

The primary application of hindered phenols like this compound in material science is as antioxidants for polymer stabilization. mdpi.com Polymers are susceptible to degradation initiated by heat, light, and mechanical stress, which generate free radicals. These radicals can lead to chain scission, cross-linking, and a general loss of mechanical properties.

Phenolic antioxidants interrupt this degradation cycle by acting as radical scavengers. oup.com The 2,5-dimethyl groups provide steric hindrance around the hydroxyl group. This shielding allows the phenol to efficiently trap chain-carrying radicals (like peroxy radicals) but makes the resulting phenoxyl radical less reactive and less likely to initiate new degradation pathways. mdpi.com The butoxy group enhances the solubility and compatibility of the antioxidant within the polymer matrix.

Polymeric phenols and phenols incorporated into polymeric scaffolds have also garnered attention for their potent antioxidant properties and stability. nih.govmdpi.com These materials can offer longer-lasting protection compared to small-molecule additives, which can be lost over time due to migration or volatilization. Such functionalized polymeric scaffolds have applications in creating advanced materials with enhanced durability and in biomedical fields where controlling oxidative stress is important. nih.govnih.gov

Design and Synthesis of Related Molecules for Specific Chemical Applications

The 4-alkoxy-2,5-dialkylphenol core structure serves as a template for the rational design and synthesis of new molecules with tailored functions. By understanding the structure-activity relationships, chemists can modify the scaffold to optimize it for specific applications.

For example, in the development of new antioxidants, modifications can be aimed at enhancing radical scavenging activity or improving compatibility with a specific medium. This could involve synthesizing a series of analogues with different alkyl groups (e.g., methyl, ethyl, tert-butyl) at the 2 and 5 positions to fine-tune steric hindrance and radical stability. nih.gov

Another application is the development of chemical probes. The phenolic scaffold can be functionalized to create molecules that can detect or measure specific chemical species. For instance, derivatives have been created to act as fluorogenic probes for detecting reactive oxygen species like hypochlorous acid in biological systems. nih.gov

The synthesis of these tailored molecules often requires multi-step procedures. For example, the synthesis of 4-phenoxyphenol derivatives as androgen receptor antagonists involved an initial SNAr reaction to form a diphenyl ether, followed by reduction of a nitro group and subsequent amide formation. nih.gov Such synthetic versatility allows for the creation of a vast array of functional molecules based on the core phenolic structure for applications ranging from medicinal chemistry to material science.

Future Research Directions

Development of Green and Sustainable Synthetic Routes

The future synthesis of 4-Butoxy-2,5-dimethylphenol will likely be guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. A primary focus will be on improving the traditional Williamson ether synthesis, by which an alkoxide (derived from 2,5-dimethylphenol) reacts with a butyl halide.

Key areas for green innovation include:

Renewable Feedstocks: A truly sustainable route would begin with bio-derived precursors. Research has shown that 2,5-dimethylfuran (B142691) can be produced from fructose, which is derived from cellulose. This furan (B31954) can then be converted to 2,5-dimethylphenol (B165462), providing a renewable starting point for the synthesis of its butoxy derivative.

Eco-Friendly Reaction Conditions: Future methodologies will aim to replace hazardous solvents with greener alternatives. The use of supercritical water as a reaction medium, which has been explored for the synthesis of related phenols, could offer an environmentally friendly option that avoids the generation of toxic waste.

Catalysis and Energy Efficiency: The use of phase-transfer catalysts can improve reaction rates and yields in aqueous media, reducing the need for organic solvents. Furthermore, employing energy-efficient heating methods like microwave irradiation can significantly shorten reaction times and lower energy consumption compared to conventional heating.

| Green Synthesis Strategy | Potential Advantage |

| Use of Bio-derived 2,5-dimethylphenol | Reduces reliance on fossil fuels and promotes sustainability. |

| Supercritical Water Solvent | Eliminates the need for volatile organic compounds (VOCs) and simplifies product separation. |

| Microwave-Assisted Synthesis | Decreases reaction time and energy consumption. |

| Phase-Transfer Catalysis | Enables reactions in greener solvent systems like water. |

Advanced Spectroscopic and Mechanistic Characterization

A thorough understanding of this compound requires detailed characterization using modern analytical techniques. While comprehensive spectral data for this specific compound is not widely published, its structure allows for the prediction of characteristic spectroscopic signatures based on data from its parent compound, 2,5-dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the four sets of protons in the butoxy chain, each with predictable chemical shifts and splitting patterns.

Infrared (IR) Spectroscopy: FT-IR analysis would identify key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the phenolic group, C-H stretches of the alkyl and aromatic groups, aromatic C=C ring vibrations, and the crucial C-O-C ether linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum would provide further structural evidence.

Mechanistic Studies: To understand its formation and degradation, mechanistic studies could be employed. For instance, using isotopically labeled reactants (e.g., ¹⁸O-labeled 2,5-dimethylphenol) would allow researchers to trace the reaction pathways during synthesis, providing insight into the reaction mechanism.

| Spectroscopic Technique | Predicted Information for this compound |

| ¹H NMR | Signals for aromatic, methyl, and butoxy chain protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR | Characteristic peaks for O-H, C-H (aromatic/aliphatic), C=C, and C-O-C bonds. |

| Mass Spectrometry | Molecular ion peak confirming molecular weight and fragmentation pattern for structural elucidation. |

Predictive Modeling for Chemical Reactivity and Stability

Computational chemistry offers powerful tools for predicting the properties of molecules like this compound before extensive lab work is undertaken.

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) can be used to model the molecule's three-dimensional structure and electron distribution. These calculations can predict key parameters like bond lengths, bond angles, and the molecular electrostatic potential map, which indicates regions of high or low electron density and thus potential sites for chemical reactions.

Thermodynamic and Kinetic Modeling: Computational models can estimate the thermodynamic stability of the compound and predict the energy barriers for various reactions, such as oxidation or thermal decomposition. This information is crucial for assessing its shelf-life and potential degradation pathways.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies could be developed to predict the biological activity or other properties of this compound. By comparing its structural features to those of known compounds, such as other antioxidant phenols, researchers can build models to forecast its potential efficacy and guide the design of new derivatives with enhanced properties.

Exploration of Novel Applications in Interdisciplinary Fields

The molecular structure of this compound, combining a phenolic antioxidant moiety with a lipophilic butoxy chain, suggests a range of potential applications in materials science and polymer chemistry.

Antioxidants and Stabilizers: Phenolic compounds are well-known for their antioxidant properties. 2,5-dimethylphenol itself is used in the manufacturing of antioxidants. The butoxy group in this compound could enhance its solubility in oils, fats, and organic polymers, making it a candidate for a novel, highly soluble antioxidant or stabilizer for plastics, rubbers, and lubricants.

Polymer Science: 2,5-dimethylphenol is a monomer used in the production of high-performance engineering resins like poly(p-phenylene oxide) (PPO). As a functionalized monomer, this compound could be incorporated into polymer chains to modify their properties. The flexible butoxy group could act as an internal plasticizer, potentially lowering the glass transition temperature and increasing the impact strength of the resulting polymers.

Specialty Chemicals: The unique combination of a reactive phenolic hydroxyl group and an ether linkage could make it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or fragrances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.